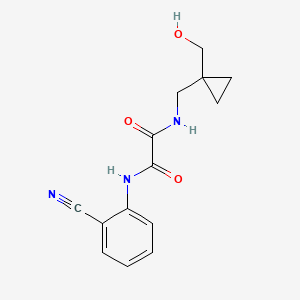![molecular formula C17H24Cl2N4O2 B2571554 N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride CAS No. 2418692-49-4](/img/structure/B2571554.png)
N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride” is a chemical compound with the CAS Number: 2418692-49-4 . It has a molecular weight of 387.31 .
Molecular Structure Analysis
The molecule contains a total of 38 bond(s). There are 16 non-H bond(s), 6 multiple bond(s), 6 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 primary amine(s) (aliphatic), 1 tertiary amine(s) (aliphatic), and 1 ether(s) (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 387.31 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the sources I found.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthetic Methods for Pyrazine Derivatives : Research has explored various synthetic methods for creating pyrazine derivatives. For instance, the reaction of phenylglycinamide with ethyl benzoylformate under specific conditions yielded dihydroxypyrazines, which are crucial for synthesizing pyrazine compounds with potential biological activities (Adachi & Sato, 1986). Another study detailed the synthesis of pyridine derivatives, highlighting the antimicrobial potential of these compounds, suggesting a possible avenue for pharmacological applications of related pyrazine derivatives (Patel, Agravat, & Shaikh, 2011).
Chemical Transformations and Properties : Ethyl amidinoacetates were used in synthesizing various pyrazine-2-carboxamides, showcasing the versatility of pyrazine derivatives in chemical synthesis and the potential for creating compounds with varied biological activities (Keir, Maclennan, & Wood, 1978).
Pharmacological Potential
Antimicrobial and Antitumor Activities : Some pyrazine derivatives have been studied for their antimicrobial activities. A study synthesized new pyridine derivatives and tested their antimicrobial activity, showing variable and modest effectiveness against bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests that related compounds, such as N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide; dihydrochloride, could potentially exhibit similar biological properties.
Synthesis and Evaluation of Novel Compounds : The discovery and pharmacological evaluation of structurally novel compounds, such as 5-HT3 receptor antagonists, indicate the ongoing interest in synthesizing and testing pyrazine derivatives for various therapeutic applications, including antidepressant effects (Mahesh, Devadoss, Pandey, & Bhatt, 2011). This points towards the potential exploration of compounds like N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide; dihydrochloride for similar uses.
Direcciones Futuras
While specific future directions for this compound are not mentioned in the available sources, compounds with similar structures have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . This suggests that “N-[2-Amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride” could also have potential applications in various fields, including medicine and pharmacology.
Propiedades
IUPAC Name |
N-[2-amino-2-(2-methoxyphenyl)ethyl]-3,5,6-trimethylpyrazine-2-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2.2ClH/c1-10-11(2)21-16(12(3)20-10)17(22)19-9-14(18)13-7-5-6-8-15(13)23-4;;/h5-8,14H,9,18H2,1-4H3,(H,19,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZUWJGLHFCTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C)C(=O)NCC(C2=CC=CC=C2OC)N)C.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24Cl2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/no-structure.png)
![Bis[3,5-bis(trifluoromethyl)phenyl]-[2-[(1S)-1-dicyclohexylphosphanylethyl]cyclopentyl]phosphane;carbanide;cyclopentene;iron(2+)](/img/structure/B2571478.png)


![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(2-bromophenyl)ethan-1-one](/img/structure/B2571481.png)


![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2571487.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-6-(3-fluorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2571491.png)